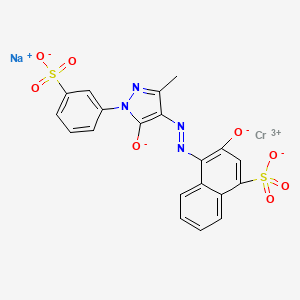
Acid Red 186
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Red 186, with the chemical formula C20H12N4Na2O7S2 and CAS registry number 52677-44-8, is a synthetic azo dye commonly used in the textile industry for coloring fabrics . This compound is known for its vibrant red hue and is part of the larger class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 186 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps include:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Mixing Reactants: The aromatic amine and coupling component are mixed in a reactor.
Temperature Control: The reaction mixture is maintained at a specific temperature to optimize the reaction rate.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The azo bond (-N=N-) in this compound can be reduced to form corresponding amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium dithionite, zinc dust; acidic or basic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Smaller organic acids and carbon dioxide.
Reduction: Aromatic amines.
Substitution: Sulfonated or nitrated derivatives of this compound.
科学研究应用
Acid Red 186 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and photocatalytic processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
作用机制
The primary mechanism by which Acid Red 186 exerts its effects is through its interaction with light and its ability to undergo photochemical reactions. When exposed to light, the dye can absorb photons and undergo electronic excitation, leading to various photochemical processes such as:
Photodegradation: Breakdown of the dye molecule into smaller fragments.
Photocatalysis: Generation of reactive oxygen species that can further degrade the dye or other organic pollutants.
相似化合物的比较
Acid Red 1 (C.I. 18050): Another azo dye with similar applications but different molecular structure.
Acid Red 14 (C.I. 14720): Known for its use in textile dyeing and similar photochemical properties.
Uniqueness of Acid Red 186:
Chemical Structure: The presence of specific substituents on the aromatic rings gives this compound unique photochemical and chemical properties.
Applications: Its high stability and vibrant color make it particularly suitable for textile applications and scientific research.
属性
CAS 编号 |
52677-44-8 |
|---|---|
分子式 |
C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |
分子量 |
575.5 g/mol |
IUPAC 名称 |
sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |
InChI 键 |
FHHDECHWBGHEIZ-UHFFFAOYSA-J |
SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |
规范 SMILES |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |
Key on ui other cas no. |
52677-44-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)




